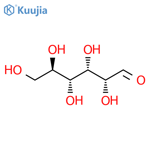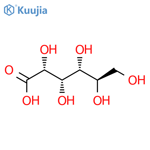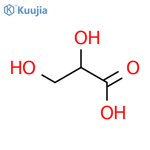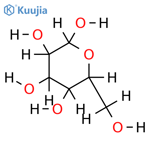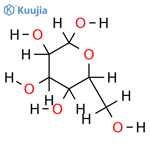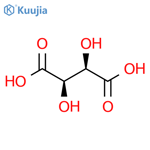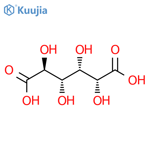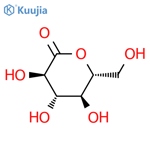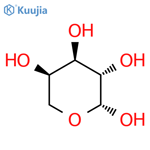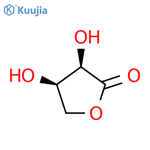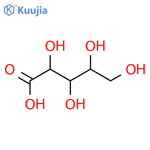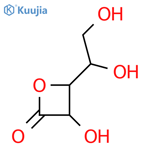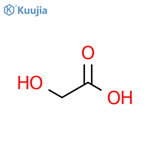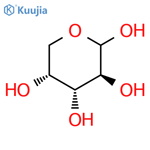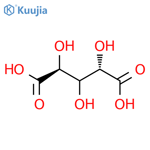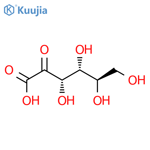- Microwave-assisted base-free oxidation of glucose on gold nanoparticle catalysts, Catalysis Communications, 2016, 74, 115-118
Cas no 3158-30-3 (Gluconic acid, γ-lactone)
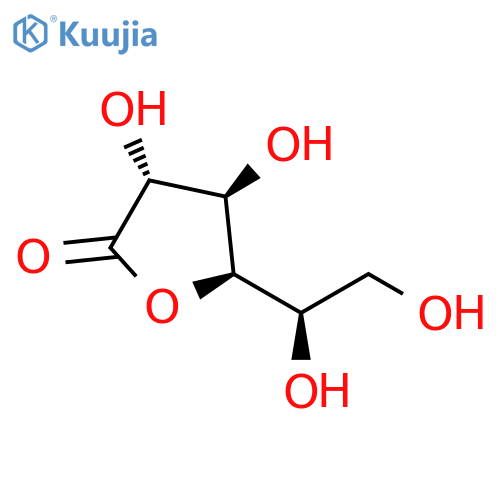
Gluconic acid, γ-lactone structure
商品名:Gluconic acid, γ-lactone
CAS番号:3158-30-3
MF:C6H10O6
メガワット:178.140002727509
CID:5689851
Gluconic acid, γ-lactone 化学的及び物理的性質
名前と識別子
-
- Gluconic acid, γ-lactone
-
- インチ: 1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5-/m1/s1
- InChIKey: SXZYCXMUPBBULW-TXICZTDVSA-N
- ほほえんだ: C1(O[C@H]([C@@H](CO)O)[C@H](O)[C@H]1O)=O
じっけんとくせい
- 密度みつど: 1.766±0.06 g/cm3(Predicted)
- ふってん: 467.9±18.0 °C(Predicted)
- 酸性度係数(pKa): 12.06±0.60(Predicted)
Gluconic acid, γ-lactone 合成方法
合成方法 1
はんのうじょうけん
1.1R:H2O2, C:Au, S:H2O, 10 min, 120°C, 5 bar
リファレンス
Gluconic acid, γ-lactone Raw materials
Gluconic acid, γ-lactone Preparation Products
- D-Gluconic acid (526-95-4)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- alpha-D-Pyranose-form-Talose, (34685-56-8)
- alpha-D-Pyranose-form-Talose, (34685-57-9)
- Gluconic acid, γ-lactone (3158-30-3)
- L(+)-Tartaric acid (87-69-4)
- Glucaric acid (25525-21-7)
- D-(+)-Glucono-1,5-lactone (90-80-2)
- b-Arabinopyranose (20242-88-0)
- 2(3H)-Furanone,dihydro-3,4-dihydroxy-, (3R,4R)-rel- (17675-99-9)
- ARABIC ACID (13752-83-5)
- Arabinonic acid, g-lactone (13280-76-7)
- 2-hydroxyacetic acid (79-14-1)
- Arabinopyranose (89299-64-9)
- D-Arabinaric acid dipotassium salt (6703-05-5)
- 2-Keto-d-gluconic Acid (669-90-9)
Gluconic acid, γ-lactone 関連文献
-
1. Oxidative decarboxylation of aldonolactones by cerium(IV) sulphate in aqueous sulphuric acid; synthesis of D-arabinoseLuis F. Sala,Alicia Fernández Cirelli,Rosa M. de Lederkremer J. Chem. Soc. Perkin Trans. 2 1977 685
-
2. Structure, sweetness and solution properties of small carbohydrate moleculesGordon G. Birch,Syed Shamil J. Chem. Soc. Faraday Trans. 1 1988 84 2635
-
Georgina L. Gregory,Eva M. López-Vidal,Antoine Buchard Chem. Commun. 2017 53 2198
-
4. Structure, sweetness and solution properties of small carbohydrate moleculesGordon G. Birch,Syed Shamil J. Chem. Soc. Faraday Trans. 1 1988 84 2635
-
Samuel Habib,Florent Larnaud,Emmanuel Pfund,Teresa Mena Barragán,Thierry Lequeux,Carmen Ortiz Mellet,Peter G. Goekjian,David Gueyrard Org. Biomol. Chem. 2014 12 690
3158-30-3 (Gluconic acid, γ-lactone) 関連製品
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

